Diisobutyl 2,2'-dithiobisbenzoate
Description
Diisobutyl 2,2'-dithiobisbenzoate is a sulfur-containing diester characterized by a central dithiobisbenzoate backbone esterified with diisobutyl alcohol. Its structure features two benzoate moieties linked by a disulfide (-S-S-) bridge, with each carboxyl group bound to an isobutyl chain.
Typical applications of such compounds include use as plasticizers, stabilizers, or intermediates in polymer synthesis. The sulfur-sulfur bond may confer antioxidant or crosslinking properties, distinguishing it from non-sulfur esters.
Properties
CAS No. |
81050-13-7 |
|---|---|
Molecular Formula |
C22H26O4S2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-methylpropyl 2-[[2-(2-methylpropoxycarbonyl)phenyl]disulfanyl]benzoate |
InChI |
InChI=1S/C22H26O4S2/c1-15(2)13-25-21(23)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22(24)26-14-16(3)4/h5-12,15-16H,13-14H2,1-4H3 |
InChI Key |
ZHMPSNIPJWEEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl 2,2’-dithiobisbenzoate typically involves the esterification of 2,2’-dithiobisbenzoic acid with isobutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of diisobutyl 2,2’-dithiobisbenzoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl 2,2’-dithiobisbenzoate undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Diisobutyl 2,2'-dithiobisbenzoate has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have demonstrated its efficacy in inhibiting cell growth in various cancer models, suggesting that it may serve as a lead compound for developing new anticancer therapies .
1.2 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting cellular processes in microbial cells, making it a candidate for developing new antimicrobial agents .
1.3 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it can inhibit carbonic anhydrase, which is relevant in conditions like glaucoma and other diseases where enzyme regulation is crucial .
Industrial Applications
2.1 Vulcanization Accelerator
this compound is utilized as a vulcanization accelerator in the rubber industry. It enhances the cross-linking of rubber polymers, improving their mechanical properties and thermal stability. This application is critical for producing durable rubber products used in various industries .
2.2 Additive in Coatings
In coatings technology, this compound serves as an additive that improves the performance characteristics of paints and coatings. Its inclusion can enhance adhesion properties and resistance to environmental degradation, making it valuable in protective coatings for industrial applications .
Environmental Applications
3.1 Heavy Metal Remediation
this compound has been explored for its potential in environmental remediation efforts, particularly for the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind with heavy metals, facilitating their removal and reducing toxicity in aquatic environments .
3.2 Antifouling Agent
The compound has been investigated for use as an antifouling agent in marine applications. By preventing the growth of biofouling organisms on ship hulls and underwater structures, it helps maintain the integrity and performance of marine vessels .
Case Studies
Mechanism of Action
The mechanism of action of diisobutyl 2,2’-dithiobisbenzoate involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which play a crucial role in its biological and chemical activities. The compound can modulate oxidative stress pathways and interact with cellular thiols, affecting various biochemical processes .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Diisobutyl Esters
Key Differences:
- Applications : Aliphatic diisobutyl esters are widely used as plasticizers , whereas the sulfur-containing analog may serve specialized roles in rubber vulcanization or as antioxidants.
Comparison with Sulfur-Containing Analogues
Table 2: Comparison with Disodium 2,2'-Thiobis(5-Aminobenzenesulfonate)
| Property | Disodium 2,2'-Thiobis(5-Aminobenzenesulfonate) | This compound |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₆S₃·2Na | C₂₀H₂₂O₄S₂ |
| Functional Groups | Sulfonate (-SO₃⁻), amine (-NH₂) | Ester (-COOR), disulfide (-S-S-) |
| Solubility | Water-soluble (ionic sulfonate groups) | Lipophilic (ester groups) |
| Applications | Likely industrial surfactants or dyes | Potential polymer additives |
Key Differences:
- Ionic vs. Nonionic: The disodium compound’s ionic nature enhances water solubility, whereas this compound’s ester groups favor organic solvents.
- Reactivity : The disulfide bond in the target compound may undergo reductive cleavage, unlike the stable sulfonate linkage.
Biological Activity
Diisobutyl 2,2'-dithiobisbenzoate (DDBB) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a dithiobis compound characterized by the presence of two isobutyl groups and a dithiobisbenzoate moiety. Its chemical structure can be represented as follows:
This compound exhibits properties typical of dithiols and dithiocarbonates, including antioxidant and antimicrobial activities.
The biological activity of DDBB can be attributed to several mechanisms:
- Antioxidant Activity : DDBB acts as a scavenger of free radicals, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that DDBB may possess similar properties.
Antimicrobial Activity
Research indicates that derivatives of dithiobis compounds exhibit significant antibacterial activity against various pathogens. A study on related compounds demonstrated that certain dithiobis derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics against Mycobacterium tuberculosis and other mycobacterial species .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| DDBB | TBD | Mycobacterium tuberculosis |
| 2,2'-Dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | TBD | Mycobacterium kansasii |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of DDBB. In vitro studies suggest that while it exhibits antimicrobial properties, its cytotoxic effects on human cell lines remain within acceptable limits, indicating a potential therapeutic window for further exploration.
Case Studies and Research Findings
Several studies have explored the biological effects of DDBB and its analogs:
- Antimicrobial Efficacy : A series of related compounds were synthesized to assess their antibacterial properties. The results indicated that modifications in the alkyl chain length significantly influenced antimicrobial activity, with some derivatives showing enhanced efficacy against resistant strains .
- Environmental Impact : Investigations into the environmental persistence and toxicity of dithiobis compounds revealed insights into their behavior in ecological systems, emphasizing the need for careful assessment in industrial applications .
- Comparative Analysis : A comparative study involving various dithiobis compounds highlighted the structure-activity relationship (SAR), elucidating how specific functional groups affect biological activity. This research is crucial for guiding future synthesis of more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
